2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
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Description
2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C27H23N5O4S and its molecular weight is 513.57. The purity is usually 95%.
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Biological Activity
The compound 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a triazole derivative that has garnered attention for its potential biological activities. This compound integrates various functional groups, including indole and triazole moieties, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
Structural Characteristics
The molecular structure of the compound can be broken down as follows:
- Indole moiety : Known for its role in various biological activities.
- Triazole ring : A critical component in medicinal chemistry due to its broad spectrum of biological activities.
- Thioether linkage : Enhances the compound's reactivity and potential interactions with biological targets.
- Acetamide group : Contributes to the solubility and bioavailability of the compound.
The compound's chemical formula is C23H24N4O3S with a molecular weight of approximately 440.52 g/mol.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole structure exhibit significant antimicrobial properties. For example:
- Antibacterial Activity : Triazole derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. Specific studies have reported minimum inhibitory concentrations (MICs) as low as 0.125–8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Compound Type | MIC (μg/mL) | Target Organisms |
---|---|---|
Triazole Derivatives | 0.125–8 | S. aureus, E. coli |
Anticancer Activity
The anticancer potential of triazole derivatives has been well-documented. For instance:
- Compounds similar to the target compound have been tested in vitro against cancer cell lines, showing significant cytotoxic effects with IC50 values ranging from 4.363 μM to higher concentrations depending on structural modifications .
Compound | Cell Line Tested | IC50 (μM) |
---|---|---|
Similar Triazole | HCT 116 (Colon Cancer) | 4.363 |
Doxorubicin (Control) | HCT 116 | Variable |
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The triazole moiety is known to interact with enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .
- Receptor Modulation : The indole and piperazine components may enhance binding to specific receptors involved in various signaling pathways.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Anticonvulsant Activity : A study on related triazoles showed promising results in animal models for anticonvulsant effects, indicating a potential therapeutic application for seizure disorders .
- Antifungal Properties : Research has highlighted the antifungal efficacy of triazole derivatives against species like Candida albicans, demonstrating their broad-spectrum antimicrobial capabilities .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O4S/c1-34-19-6-4-5-18(14-19)32-26(21-15-28-22-8-3-2-7-20(21)22)30-31-27(32)37-16-25(33)29-17-9-10-23-24(13-17)36-12-11-35-23/h2-10,13-15,28H,11-12,16H2,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLXYPBTUKPKNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CNC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.